molecular formula C7H7N3 B2396187 6-Amino-4-methylpyridine-2-carbonitrile CAS No. 1206249-15-1

6-Amino-4-methylpyridine-2-carbonitrile

Cat. No.: B2396187
CAS No.: 1206249-15-1
M. Wt: 133.154
InChI Key: SEOCZPXHZDZDIX-UHFFFAOYSA-N
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Description

6-Amino-4-methylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H7N3. It is a derivative of pyridine, featuring an amino group at the 6th position, a methyl group at the 4th position, and a nitrile group at the 2nd position.

Synthetic Routes and Reaction Conditions:

    Amination of 4-methylpyridine-2-carbonitrile: One common method involves the amination of 4-methylpyridine-2-carbonitrile using ammonia or an amine source under suitable conditions. This reaction typically requires a catalyst and elevated temperatures to proceed efficiently.

    Cyclization Reactions: Another approach involves cyclization reactions where appropriate precursors are reacted to form the pyridine ring with the desired substituents.

Industrial Production Methods: Industrial production of this compound often involves large-scale amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and selectivity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the amino or nitrile groups are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

6-Amino-4-methylpyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-4-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

    6-Amino-2-methylpyridine-3-carbonitrile: Similar in structure but with the amino and nitrile groups at different positions.

    2-Amino-4-methylpyridine: Lacks the nitrile group but has similar substitution patterns on the pyridine ring.

    2-Amino-5-methylpyridine: Another structural isomer with different positioning of the amino and methyl groups.

Uniqueness: 6-Amino-4-methylpyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-amino-4-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6(4-8)10-7(9)3-5/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOCZPXHZDZDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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